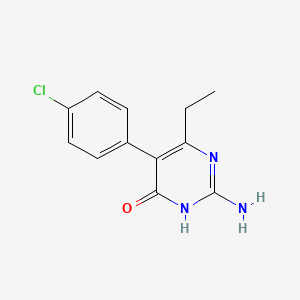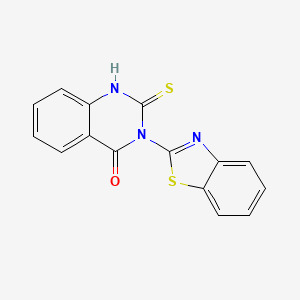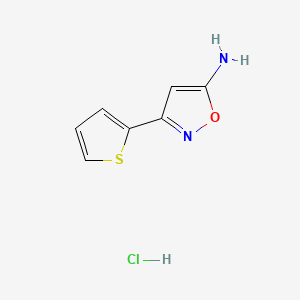![molecular formula C16H17ClN4O B12918194 4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile CAS No. 919482-07-8](/img/structure/B12918194.png)
4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a quinoline core substituted with a chloro group at position 4, a morpholinoethylamino group at position 6, and a carbonitrile group at position 3. This unique structure imparts significant biological and chemical properties, making it a valuable compound in various research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available quinoline derivatives. One common synthetic route includes:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Substitution of a hydrogen atom with a chlorine atom at the desired position.
Amination: Introduction of the morpholinoethylamino group.
Cyanation: Introduction of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of robust catalysts can enhance yield and efficiency.
化学反应分析
Types of Reactions
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Halogen exchange reactions, particularly involving the chloro group.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium methoxide.
Cyclization: Acid or base catalysts under reflux conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various halogenated quinoline derivatives.
Cyclization: Fused heterocyclic compounds.
科学研究应用
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-Chloroquinoline-3-carbonitrile: Lacks the morpholinoethylamino group.
6-Aminoquinoline-3-carbonitrile: Lacks the chloro group.
4-Chloro-6-((2-dimethylaminoethyl)amino)quinoline-3-carbonitrile: Contains a different amino substituent.
Uniqueness
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is unique due to the presence of both the morpholinoethylamino group and the carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.
属性
CAS 编号 |
919482-07-8 |
|---|---|
分子式 |
C16H17ClN4O |
分子量 |
316.78 g/mol |
IUPAC 名称 |
4-chloro-6-(2-morpholin-4-ylethylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H17ClN4O/c17-16-12(10-18)11-20-15-2-1-13(9-14(15)16)19-3-4-21-5-7-22-8-6-21/h1-2,9,11,19H,3-8H2 |
InChI 键 |
NXTXUCDBMOMEQS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC2=CC3=C(C(=CN=C3C=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


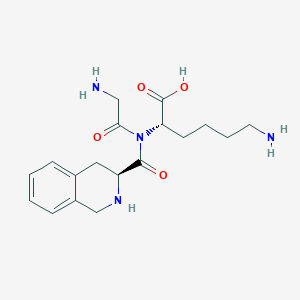
![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)

![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
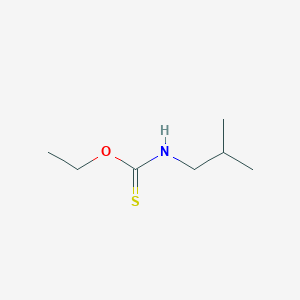
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)
